molecular formula C21H18N4O B2744710 1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203420-01-2

1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2744710
M. Wt: 342.402
InChI Key: NANWHYFJKQSPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyridinyl group, and a benzo[d]imidazole group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions to occur .

Scientific Research Applications

Design and Synthesis for Antimycobacterial Activity Research has been conducted on novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating their potential as scaffolds for antimycobacterial agents. These compounds, including variants with different linkers, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. This opens new avenues for the development of effective treatments against tuberculosis, highlighting the chemical's role in addressing global health challenges (Lv et al., 2017).

Chemical Synthesis and Functionalization The chemical has also been a focus in studies exploring functionalization reactions, specifically in the synthesis of imidazo and pyrazole derivatives. These reactions are crucial for creating novel compounds with potential applications in drug discovery and material science. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and imidazo derivatives showcases the versatility of such chemical frameworks in organic synthesis (Yıldırım et al., 2005).

Antiviral and Antibacterial Applications Further research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has demonstrated their potential as antiviral agents, specifically against human rhinovirus. This indicates the broader applicability of such compounds beyond antimycobacterial activity, into areas such as antiviral research, offering a promising avenue for developing new treatments for viral infections (Hamdouchi et al., 1999).

Innovative Synthesis Methods Innovative synthesis methods have been developed for the production of imidazo[1,5-a]pyridines and related compounds. These methods allow for the introduction of various substituents, showcasing the adaptability and potential for customization of these chemical structures for specific scientific and medical applications (Crawforth & Paoletti, 2009).

GyrB Inhibitors for Tuberculosis Treatment The exploration of thiazole-aminopiperidine hybrids as novel Mycobacterium tuberculosis GyrB inhibitors underscores the potential of these compounds in the development of new antituberculosis drugs. These studies indicate the critical role of chemical synthesis in generating novel therapeutic agents to combat infectious diseases (Jeankumar et al., 2013).

properties

IUPAC Name

1-phenyl-N-(2-pyridin-4-ylethyl)benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-21(23-13-10-16-8-11-22-12-9-16)17-6-7-20-19(14-17)24-15-25(20)18-4-2-1-3-5-18/h1-9,11-12,14-15H,10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANWHYFJKQSPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

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